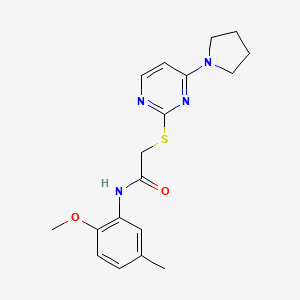

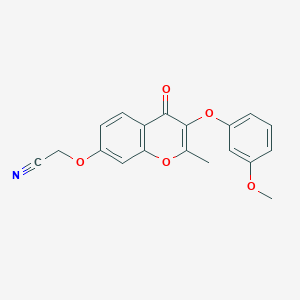

![molecular formula C10H12BrN3 B2919170 6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine CAS No. 1628264-05-0](/img/structure/B2919170.png)

6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine” is a chemical compound with the CAS Number: 1628264-05-0 . It has a molecular weight of 254.13 . This compound is used in organic syntheses and as pharmaceutical intermediates .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes “6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine”, typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis

The IUPAC name of this compound is 6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine . The InChI code is 1S/C10H12BrN3/c1-3-8-10(12-2)14-6-7(11)4-5-9(14)13-8/h4-6,12H,3H2,1-2H3 .Chemical Reactions Analysis

The compound 2-methylimidazo[1,2-a]pyridine, which is structurally similar to “6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine”, has been shown to react with bromine and iodine, giving 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine” include a molecular weight of 254.13 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用

Synthesis and Chemical Applications

- 6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine has been utilized in the synthesis of various compounds through palladium-catalyzed Suzuki–Miyaura borylation reactions. These reactions have led to the formation of compounds with potential anti-cancer and anti-tuberculosis properties (Sanghavi et al., 2022).

Medicinal Chemistry

- In the field of medicinal chemistry, this compound has been used as a precursor for synthesizing various molecular scaffolds. These scaffolds could be significant in the search for small molecules that can adapt to the three-dimensional binding sites of biological targets, making them useful for drug discovery (Schmid et al., 2006).

Novel Compounds Synthesis

- The compound has been instrumental in synthesizing novel imidazo[1,2-a]pyrimidine compounds, which could have varied applications in pharmaceuticals and materials science (Liu, 2013).

Heterocyclic Compounds

- Studies have also explored its use in the synthesis of 3-bromoimidazo[1,2-a]pyridines, which could be further transformed into other chemical structures for diverse applications (Liu et al., 2019).

Antiulcer Agents

- Some research has focused on synthesizing new imidazo[1,2-a]pyridines substituted at the 3-position as potential antisecretory and cytoprotective antiulcer agents (Starrett et al., 1989).

Anti-inflammatory Activity

- The compound has been a part of research for synthesizing 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, which were evaluated for antiinflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).

Ionic Liquid Synthesis

- It has also been used in the synthesis of 3-aminoimidazo[1,2-a]pyridines in the presence of ionic liquids, a method that simplifies reaction workup and allows for the reuse of the ionic liquid (Shaabani et al., 2006).

作用機序

Target of Action

Compounds with an imidazo[1,2-a]pyridine core have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are known to have diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Biochemical Pathways

Imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators .

Result of Action

将来の方向性

Imidazo[1,2-a]pyridine analogues have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridine analogues are being considered due to their wide range of applications in medicinal chemistry . This suggests that “6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine” and similar compounds may have potential future applications in drug development.

特性

IUPAC Name |

6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3/c1-3-8-10(12-2)14-6-7(11)4-5-9(14)13-8/h4-6,12H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFKUZLRWZPVGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N2C=C(C=CC2=N1)Br)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

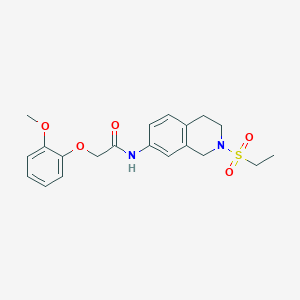

![2-(ethylthio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2919091.png)

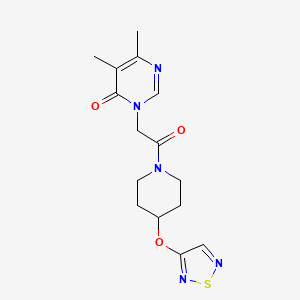

![2-hydroxy-9-methyl-N-(2-methylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2919095.png)

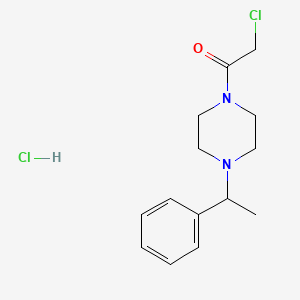

![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2919096.png)

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2919098.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2919099.png)

![N-(2-ethoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2919103.png)

![tert-Butyl 7-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2919104.png)

![3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B2919105.png)